molecular formula C15H14O4S B026493 Modafinil Carboxylate Sulfone CAS No. 101094-05-7

Modafinil Carboxylate Sulfone

Cat. No.: B026493
CAS No.: 101094-05-7
M. Wt: 290.3 g/mol
InChI Key: XTXZDQKYJIHOMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzhydrylsulfonylacetic acid is typically synthesized by reacting benzyl halide with dimethyl sulfoxide in the presence of a base . The reaction conditions may vary, but the general procedure involves heating the reactants under reflux and then purifying the product through recrystallization.

Industrial Production Methods: In industrial settings, the production of 2-Benzhydrylsulfonylacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Benzhydrylsulfonylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfone derivatives.

    Reduction: It can act as a reducing agent to hydrogenate ketones, aldehydes, and esters.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as sodium hydroxide and potassium carbonate are often used.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2-Benzhydrylsulfonylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzhydrylsulfonylacetic acid involves its ability to donate electrons and act as a reducing agent. It targets various molecular pathways, including the reduction of carbonyl groups in ketones and aldehydes. The compound’s sulfonyl group plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

  • 2-Benzhydrylsulfinylacetic acid
  • Modafinil carboxylate
  • Diphenylmethanesulfinylacetic acid

Comparison: 2-Benzhydrylsulfonylacetic acid is unique due to its specific reactivity and solubility properties. Unlike its sulfinyl counterparts, it is more stable and can participate in a broader range of chemical reactions. Its ability to act as both a reducing agent and a catalyst makes it highly versatile in organic synthesis.

Properties

IUPAC Name

2-benzhydrylsulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXZDQKYJIHOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Modafinil Carboxylate Sulfone
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Modafinil Carboxylate Sulfone
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Modafinil Carboxylate Sulfone
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Modafinil Carboxylate Sulfone

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